molecular formula C12H21BO2 B12947333 Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B12947333
M. Wt: 208.11 g/mol
InChI Key: RJNDETPCVOUWAT-MWGHHZFTSA-N
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Description

Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core, which is further substituted with ethyl and trimethyl groups. Its molecular formula is C14H24BClO2, and it is often used as a reference standard in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and ammonium acetate, with the reaction mixture being stirred under reflux for several days .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its specific substitution pattern and structural configuration, which confer distinct chemical and physical properties. These unique features make it valuable for various specialized applications in research and industry.

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

(1R,2R,6S,8R)-4-ethyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C12H21BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h8-10H,5-7H2,1-4H3/t8-,9-,10+,12-/m1/s1

InChI Key

RJNDETPCVOUWAT-MWGHHZFTSA-N

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)CC

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC

Origin of Product

United States

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